N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(12-4-5-12)17-6-9-22-15-13(10-20-22)14(18-11-19-15)21-7-2-1-3-8-21/h10-12H,1-9H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVZHAZVZCMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps starting from readily available precursors. The process usually includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazines with diaminopyrimidines under specific conditions.
Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where piperidine is introduced to the pyrazolo[3,4-d]pyrimidine structure.
Introduction of the ethyl chain: The ethyl spacer can be added through alkylation reactions.
Cyclopropanecarboxamide synthesis: The final step involves the formation of the cyclopropanecarboxamide, which can be achieved using cyclopropanecarbonyl chloride in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis process is often optimized for scalability and efficiency. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation of reaction monitoring and control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peroxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It readily participates in substitution reactions, especially nucleophilic substitutions, due to its various reactive sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon are typically used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are frequently employed under both basic and acidic conditions.
Major Products
The major products formed depend on the specific reaction and conditions. For instance:
Oxidation: Yields hydroxylated derivatives.
Reduction: Produces amine or alcohol derivatives.
Substitution: Results in various substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, studies have demonstrated its effectiveness against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .
Neuropharmacology
The piperidine component of the compound is known for its neuroactive properties. Research indicates that derivatives of piperidine can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as:
- Anxiety and Depression : The compound's interaction with serotonin receptors may provide anxiolytic effects, as evidenced by behavioral studies in animal models .
- Cognitive Enhancement : Investigations into the effects of this compound on cognitive function suggest potential benefits in conditions like Alzheimer's disease through modulation of cholinergic pathways .
Case Studies and Research Findings
A selection of notable studies highlights the compound's applications:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving enzyme inhibition or receptor modulation. The pyrazolo[3,4-d]pyrimidine core is known to mimic nucleotides, allowing it to interact with biological macromolecules. The piperidinyl and cyclopropane groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core : Pyrazolo[3,4-d]pyrimidine.
- 4-position substituent : Piperidin-1-yl (C₅H₁₀N).
- 1-position substituent : Ethyl group linked to a cyclopropanecarboxamide moiety.
Analog Compounds and Substituent Variations:
Key Observations :
Heterocyclic Modifications :
- The target compound’s piperidin-1-yl group at the 4-position contrasts with morpholinyl (e.g., ) or thiobenzoxazole (e.g., ) in analogs, altering hydrogen-bonding capacity and steric bulk.
- 6-position substitutions (e.g., methylsulfanyl in vs. unsubstituted in the target compound) influence electronic properties and lipophilicity.
Side-Chain Diversity :
- The target’s cyclopropanecarboxamide side chain is simpler than the biotinylated (2v) or polyethylene glycol-modified (2u) chains in analogs, suggesting divergent applications (e.g., kinase inhibition vs. targeted degradation).
Physicochemical and Pharmacokinetic Implications
- Solubility : The polyethylene glycol-like chain in 2u improves aqueous solubility, whereas the target compound’s cyclopropane moiety may limit it.
- Metabolic Stability : Piperidine (target) vs. morpholine () substituents affect susceptibility to oxidative metabolism; morpholine is more polar and less prone to CYP450 oxidation.
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a piperidine ring and cyclopropanecarboxamide moiety enhances its biological profile. The molecular formula is , with a molecular weight of approximately 366.46 g/mol.
The biological activity of this compound primarily involves the inhibition of specific kinases , particularly those involved in cell signaling pathways such as the mTOR pathway . The inhibition of these kinases can lead to effects on cell proliferation, apoptosis, and angiogenesis, making it a candidate for cancer therapy.
Biological Activities
- Antitumor Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
What are the established synthetic routes and characterization methods for N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide?
The synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidine core with a piperidine-containing side chain via nucleophilic substitution or amidation. Key steps include:
- Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under acidic conditions to generate the pyrazolo[3,4-d]pyrimidine scaffold .
- Side-chain introduction : Alkylation or amidation reactions using reagents like α-chloroacetamides or activated esters to attach the piperidine-cyclopropane moiety .
- Characterization :
Which analytical techniques are recommended to assess the purity and stability of this compound?
- Chromatography : Use reverse-phase HPLC with C18 columns and UV detection at 254 nm, comparing retention times against known impurities (e.g., triazolo[4,3-a]pyridinone derivatives in ).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect byproducts (e.g., ).
- Stress testing : Expose the compound to heat, light, and humidity, then analyze degradation products via TGA/DSC (e.g., ).
Advanced Research Questions
How can this compound be integrated into PROTAC design for targeted protein degradation?
The pyrazolo[3,4-d]pyrimidine core serves as a kinase-binding motif (e.g., BTK or IGF-1R), while the cyclopropane-piperidine chain can be functionalized as a linker. Key considerations:
- Linker optimization : Use polyethylene glycol (PEG) or alkyl spacers to balance solubility and proteasome engagement (e.g., PROTACs in ).
- E3 ligase recruitment : Conjugate the compound to ligands for CRBN or VHL ligases via click chemistry (e.g., triazole linkages in ).
- Biological validation : Perform Western blotting to confirm target degradation and cellular viability assays (e.g., ).
What strategies address low yields in the final amidation step during synthesis?
- Activating agents : Employ HATU or EDCI/HOBt to improve coupling efficiency .
- Solvent selection : Use DMF or dichloromethane for improved solubility of hydrophobic intermediates .
- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., ).
How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (e.g., recombinant kinases).
- Orthogonal validation : Cross-verify results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
- Structural analysis : Perform molecular docking to assess binding pocket interactions (e.g., ).
What experimental approaches evaluate the compound’s stability in biological matrices?
- Plasma stability assays : Incubate the compound in human plasma at 37°C, then quantify intact compound via LC-MS/MS over 24 hours .
- Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .
How does the compound’s stereochemistry impact its kinase inhibition profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
